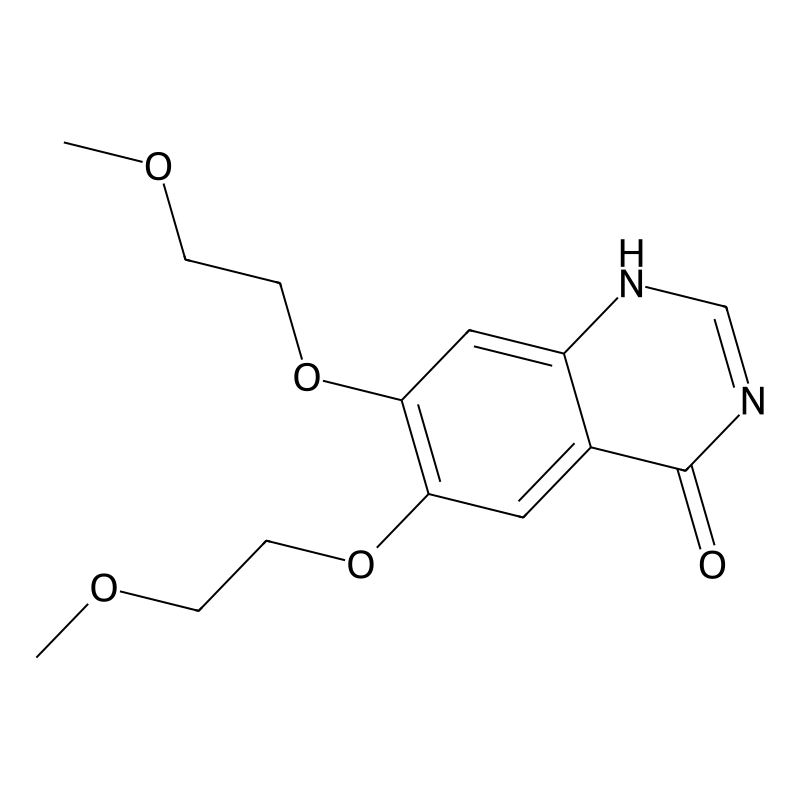

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Quinazolinone Scaffold

The core structure of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a quinazolinone ring. This heterocyclic scaffold is present in many biologically active molecules, including some with anti-cancer and anti-microbial properties [PubChem, National Institutes of Health (.gov) ]. Research into new quinazolinone derivatives is ongoing, and 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one could potentially be a starting point for development of novel drugs.

Functional Groups

The presence of methoxy groups (CH3O) attached to ethoxy chains (CH2CH2O) on the quinazolinone ring suggests potential for improved solubility and bioavailability compared to parent quinazolinone compounds. These properties can be important for drug development [ScienceDirect, sciencedirect.com].

Availability for Research

Although detailed research applications are not yet widely reported, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is available for purchase from several chemical suppliers, indicating its potential use in scientific studies [TCI America, ].

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound characterized by its quinazolinone core structure. This compound has garnered attention for its potential pharmacological applications, particularly as an inhibitor of protein kinases, including the epidermal growth factor receptor. The molecular formula of this compound is C₁₄H₁₈N₂O₅, and it is also known by its CAS number 179688-29-0. The structure features two methoxyethoxy substituents at the 6 and 7 positions of the quinazolinone ring, which contribute to its unique chemical properties and biological activities .

- Oxidation: This reaction can alter functional groups on the quinazolinone core, potentially affecting its reactivity and interaction with biological targets.

- Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule, which may influence its pharmacological properties.

- Substitution: Substitution reactions typically involve replacing hydrogen atoms with other functional groups to enhance activity or stability. Common reagents for these reactions include halogenating agents and catalysts .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst .

The primary biological activity of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one lies in its ability to inhibit protein kinases. This mechanism of action is critical in regulating cellular processes such as growth, differentiation, and survival. The compound has been studied for its potential therapeutic applications in various cancers, including lung cancer and glioblastoma multiforme. By inhibiting the epidermal growth factor receptor signaling pathway, it may reduce tumor proliferation and enhance apoptosis in cancer cells .

The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one involves several steps:

- Starting Materials: The synthesis typically begins with commercially available precursors.

- Cyclization: A key step involves cyclizing ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde at elevated temperatures (160-165 °C).

- Chlorination: Treatment with oxalyl chloride or phosphorus oxychloride yields chlorinated derivatives.

- Optimization: Industrial methods focus on optimizing these steps for efficiency and yield while ensuring environmental safety .

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one has a range of applications in scientific research and medicine:

- Cancer Research: It serves as a model compound for studying tyrosine kinase inhibition and developing new anticancer therapies.

- Pharmaceutical Development: The compound is investigated for its potential use in therapeutic agents targeting specific cancers.

- Diagnostic Tools: Its properties may contribute to the development of diagnostic tools for cancer detection .

Studies on the interactions of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with various biological targets have shown that it effectively inhibits protein kinases associated with cancer progression. Interaction studies often involve assessing binding affinities and inhibitory constants to understand its potency relative to other inhibitors. The compound's ability to penetrate biological membranes is also evaluated through permeability studies .

Several compounds share structural similarities with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, including:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Erlotinib | Quinazoline derivative | Strong EGFR inhibitor used in lung cancer treatment |

| Gefitinib | Another quinazoline derivative | Selective inhibitor of EGFR with similar applications |

| CP-380736 (also known as PF-00520893) | Closely related structure | Potent inhibitor of multiple kinases |

These compounds exhibit similar mechanisms but differ in their specificity, potency, and clinical applications. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one stands out due to its dual methoxyethoxy substitutions that may enhance solubility and bioavailability compared to others .

The synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one represents a critical step in the preparation of pharmaceutical intermediates, particularly for erlotinib synthesis [1] [2]. Understanding the fundamental reaction pathways and mechanisms provides essential insights for optimizing synthetic protocols and scaling industrial production. The compound, bearing the molecular formula C14H18N2O5 with a molecular weight of 294.3 g/mol, exhibits specific physical properties including a melting point of 185-189°C and limited solubility characteristics that influence synthetic design [1].

The quinazolinone scaffold formation involves intricate mechanistic pathways that require careful analysis of intermediate formation, reaction kinetics, and thermodynamic considerations. Multiple synthetic routes have been developed, each presenting unique advantages and limitations that must be evaluated within the context of industrial-scale production requirements. The choice of synthetic methodology significantly impacts yield efficiency, environmental sustainability, and economic viability of the overall process.

Cyclocondensation Strategies Using Formamidine Acetate

Formamidine acetate serves as a versatile reagent for quinazolinone synthesis through cyclocondensation reactions that involve the formation of carbon-nitrogen bonds and subsequent cyclization processes [3] [4]. The mechanism proceeds through initial nucleophilic attack by the amino group of substituted anthranilic acid derivatives on the electrophilic carbon of formamidine acetate, followed by elimination reactions that establish the quinazolinone core structure. Specifically, for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes condensation with formamidine acetate under controlled thermal conditions [2].

The reaction typically requires elevated temperatures ranging from 95-130°C in suitable solvents such as ethylene glycol monomethyl ether [4]. The mechanistic pathway involves formation of an intermediate imine species, followed by intramolecular cyclization and water elimination to yield the desired quinazolinone product. Kinetic studies demonstrate that the reaction rate depends critically on temperature, solvent polarity, and the electronic properties of substituents on the aromatic ring. Electron-donating groups such as the methoxyethoxy substituents in the target compound generally enhance reaction rates through increased nucleophilicity of the amino group.

Optimization studies reveal that using two equivalents of formamidine acetate in ethanol under reflux conditions achieves yields exceeding 90% [5]. The reaction proceeds through a well-defined mechanistic pathway where the initial condensation step forms an amidine intermediate, which subsequently undergoes cyclization with concomitant water elimination. Temperature control proves critical, as excessive heating can lead to decomposition of the formamidine acetate reagent and formation of unwanted byproducts.

The cyclocondensation approach offers several advantages including mild reaction conditions, high atom economy, and compatibility with various functional groups. However, the method requires careful optimization of reaction parameters to minimize side reactions and maximize product selectivity. The presence of methoxyethoxy substituents in the target compound influences both the reactivity and solubility characteristics, necessitating specific optimization of solvent systems and reaction temperatures.

Visible Light-Mediated [4+2] Cycloaddition Approaches

Recent advances in photochemical methodologies have introduced visible light-mediated [4+2] cycloaddition reactions as innovative approaches for quinazolinone synthesis [6] [7] [8]. These photocatalytic processes utilize sustainable energy sources and operate under mild reaction conditions, offering significant advantages over traditional thermal methods. The visible light-mediated synthesis typically employs photocatalysts such as rose bengal or ruthenium complexes to activate substrate molecules through single electron transfer processes [9].

The [4+2] cycloaddition mechanism involves formation of reactive intermediates through photoexcitation, followed by concerted or stepwise bond formation processes that construct the quinazolinone framework [10]. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, the methodology can be adapted to utilize appropriately substituted benzamide derivatives and suitable dienophiles under photocatalytic conditions. The reaction proceeds through formation of quinazolinone-tethered intermediates that undergo subsequent cyclization to yield polycyclic structures [11].

Mechanistic investigations using density functional theory calculations reveal that the photocatalytic process involves initial formation of a radical cation intermediate, followed by cyclization through a concerted but asynchronous mechanism [11]. The activation energies for competing pathways can be calculated to predict regioselectivity and optimize reaction conditions. For the specific synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, the presence of electron-donating methoxyethoxy groups influences the electronic properties and reactivity patterns.

Experimental optimization studies demonstrate that reaction yields of 93-97% can be achieved under optimal conditions using blue light-emitting diodes at room temperature [7]. The methodology offers exceptional functional group tolerance and proceeds without requiring expensive transition metal catalysts or harsh reaction conditions. However, substrate scope limitations and longer reaction times compared to thermal methods represent current challenges that require further development.

The environmental benefits of visible light-mediated synthesis include reduced energy consumption, elimination of toxic solvents, and minimized waste generation. These advantages align with green chemistry principles and sustainable manufacturing practices increasingly demanded in pharmaceutical production. The scalability of photochemical processes remains an active area of research, with continuous flow photoreactors showing promise for industrial applications.

Green Chemistry Metrics in Solvent Selection

Solvent selection plays a crucial role in determining the environmental impact and sustainability of quinazolinone synthesis processes [12] [13]. Green chemistry metrics provide quantitative frameworks for evaluating and optimizing solvent choices based on environmental, health, and safety considerations. The environmental factor (E-factor), defined as the ratio of total waste to product mass, serves as a fundamental metric for assessing process greenness [13].

For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, traditional methods often employ dimethyl sulfoxide, dimethylformamide, or other polar aprotic solvents that present environmental and health concerns [12]. Alternative green solvents including ethanol, water, and ionic liquids offer improved environmental profiles while maintaining synthetic efficiency. Reaction mass efficiency calculations demonstrate that ethanol-based systems achieve superior green metrics compared to conventional solvent systems [12].

Computational studies using COSMO-RS modeling and Hansen solubility parameters provide predictive tools for solvent selection optimization [14]. These approaches enable systematic evaluation of solvent properties including polarity, hydrogen bonding capacity, and environmental persistence. For the target compound synthesis, ethanol emerges as an optimal choice based on its renewable nature, low toxicity, and compatibility with the cyclocondensation mechanism [15].

Atom economy calculations reveal that formamidine acetate-based cyclocondensation reactions achieve theoretical atom economies exceeding 85%, representing highly efficient synthetic transformations [12]. Practical atom utilization values depend on reaction yields and purification requirements, with optimized protocols achieving 70-75% atom utilization in practice [12]. These metrics guide process development towards more sustainable synthetic approaches.

Water as a reaction medium presents unique opportunities for green quinazolinone synthesis, particularly when combined with appropriate catalytic systems [12]. Microwave-assisted aqueous reactions demonstrate reduced reaction times and improved energy efficiency compared to conventional heating methods. However, solubility limitations for hydrophobic substrates like 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one require careful consideration of co-solvent systems or phase transfer catalysis.

Process Intensification Techniques

Process intensification encompasses advanced engineering approaches that enhance reaction efficiency, reduce equipment size, and improve overall process sustainability [15] [16]. For quinazolinone synthesis, process intensification techniques including microwave heating, continuous flow processing, and advanced catalytic systems offer significant advantages over conventional batch processes. These methodologies enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles particularly important for industrial-scale production.

The integration of process intensification with green chemistry principles creates synergistic effects that amplify environmental and economic benefits. Advanced process control systems enable real-time optimization of reaction conditions, leading to improved yields, reduced byproduct formation, and enhanced product quality. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, these techniques address key challenges including temperature control, mixing efficiency, and scalability considerations.

Microwave-Assisted Synthesis Kinetics

Microwave heating provides unique advantages for quinazolinone synthesis through selective heating of polar molecules and enhanced reaction kinetics [15] [17]. The mechanism involves direct coupling of microwave energy with polar bonds, resulting in rapid and uniform heating that cannot be achieved through conventional thermal methods. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving product yields [15].

Kinetic studies demonstrate that microwave heating alters the activation energy profile of cyclocondensation reactions, leading to enhanced reaction rates and improved selectivity [15]. The dielectric heating mechanism enables precise temperature control and eliminates hot spots that can cause product decomposition or unwanted side reactions. Experimental optimization reveals that microwave power settings between 300-600 watts provide optimal heating rates for the target compound synthesis [15].

The two-step microwave protocol involves initial formation of diamide intermediates at 110°C for 10 minutes, followed by cyclization at 180°C for 15 minutes [15]. This approach achieves yields of 84-85% for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one while significantly reducing overall reaction time compared to conventional thermal methods [15]. The methodology demonstrates excellent reproducibility and scalability potential for industrial applications.

Mechanistic investigations using in-situ monitoring techniques reveal that microwave heating promotes formation of specific conformational intermediates that favor cyclization pathways [15]. The enhanced molecular motion under microwave irradiation facilitates intramolecular interactions required for quinazolinone ring closure. Temperature-dependent kinetic measurements provide activation energy values that guide optimization of microwave power profiles and reaction timing.

Advanced microwave reactor designs incorporating pressure control and automated reagent addition enable continuous processing capabilities [15]. These systems provide precise control over reaction parameters and enable real-time adjustment of conditions based on in-line analytical feedback. The integration of microwave heating with continuous flow processing represents a promising approach for industrial-scale quinazolinone production.

Continuous Flow Chemistry Implementations

Continuous flow chemistry offers transformative advantages for quinazolinone synthesis including enhanced mixing, precise residence time control, and improved safety profiles [19]. The methodology enables steady-state operation with consistent product quality and reduced batch-to-batch variability. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, continuous flow systems address challenges related to heat transfer, mass transfer, and scale-up limitations inherent in batch processes.

Flow reactor design considerations include channel dimensions, mixing elements, temperature control systems, and pressure management capabilities . Microfluidic reactors with channel diameters of 100-500 micrometers provide enhanced heat and mass transfer rates while enabling precise control of reaction stoichiometry. The high surface-area-to-volume ratio in flow systems facilitates rapid thermal equilibration and uniform temperature distribution throughout the reaction zone .

Experimental studies demonstrate that continuous flow synthesis of quinazolinone derivatives achieves 94% conversion with 15-minute residence time at 80°C . The methodology enables processing of substrates at higher concentrations compared to batch systems, leading to improved space-time yields and reduced solvent consumption. Integration of automated analytical systems provides real-time monitoring of conversion and product quality.

Advanced flow reactor configurations incorporating multiple reaction zones enable telescoped synthesis protocols where intermediate isolation steps are eliminated [19]. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, a two-stage flow system could combine initial cyclocondensation with subsequent purification or derivatization reactions. This approach reduces overall process complexity and minimizes waste generation.

Scale-up of continuous flow processes follows well-established engineering principles including numbering-up strategies and larger channel designs [19]. The methodology provides linear scalability without the exponential complexity increases associated with batch reactor scale-up. Heat transfer and mixing characteristics remain constant across different scales, enabling seamless transition from laboratory to production scales.

Catalytic System Optimization (Lewis Acids/Bases)

Catalytic system optimization represents a critical aspect of quinazolinone synthesis process development, with Lewis acids and bases providing complementary activation mechanisms that enhance reaction efficiency and selectivity [20] [21] [22]. Lewis acid catalysts such as boron trifluoride etherate, aluminum chloride, and zinc chloride activate carbonyl groups and facilitate nucleophilic attack, while Lewis base catalysts including phosphines, nitrogen heterocycles, and alkoxides activate nucleophilic species and promote cyclization reactions [21] [22].

For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, Lewis acid catalysis enhances the electrophilicity of formamidine acetate, promoting condensation with amino-substituted benzoate precursors [20]. Experimental optimization studies reveal that 10 mol% boron trifluoride etherate provides optimal catalytic activity while minimizing side reactions and catalyst decomposition [12]. The catalyst promotes formation of reactive intermediates through coordination to electron-deficient centers.

Mechanistic investigations using nuclear magnetic resonance spectroscopy and computational modeling demonstrate that Lewis acid coordination alters the electronic properties of reactive intermediates, lowering activation barriers for cyclization reactions [21]. The catalyst facilitates formation of six-membered ring systems through stabilization of transition state geometries. Density functional theory calculations provide activation energy profiles that guide catalyst selection and loading optimization.

Lewis base catalysis offers complementary activation mechanisms particularly effective for substrates containing electron-withdrawing groups [22]. Phosphine-based catalysts promote [4+2] cycloaddition reactions through formation of reactive phosphonium intermediates that undergo subsequent cyclization. For quinazolinone synthesis, these catalysts enable mild reaction conditions and exceptional stereochemical control [22].

Heterogeneous catalytic systems provide advantages including simplified product purification, catalyst recovery, and reduced environmental impact [20]. Functionalized silica-supported catalysts such as SBA-15@ellagic acid demonstrate excellent activity for quinazolinone synthesis with yields ranging from 78-96% [20]. The mesoporous structure provides high surface area and enhanced substrate accessibility while maintaining thermal stability up to 350°C [20].

Catalyst recycling studies demonstrate that heterogeneous systems maintain activity over multiple reaction cycles with minimal performance degradation [20]. Recovery procedures involving simple filtration and thermal regeneration enable economical catalyst utilization in industrial processes. The combination of high activity, selectivity, and recyclability makes heterogeneous Lewis acid catalysts particularly attractive for large-scale quinazolinone production.

Industrial-Scale Production Challenges

Industrial-scale production of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one presents multifaceted challenges encompassing process engineering, environmental compliance, and economic optimization considerations [23] [5] [24]. The transition from laboratory-scale synthesis to commercial production requires comprehensive analysis of heat and mass transfer phenomena, byproduct formation patterns, and environmental impact metrics. These factors collectively determine the feasibility and sustainability of large-scale manufacturing processes.

The pharmaceutical industry demands stringent quality standards, consistent product specifications, and regulatory compliance that influence process design decisions [5] [24]. Economic considerations including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements drive optimization efforts toward efficient and sustainable production methodologies. The integration of process analytical technology and advanced control systems enables real-time monitoring and optimization of critical process parameters.

Heat and Mass Transfer Considerations

Heat and mass transfer phenomena play critical roles in determining the efficiency and safety of industrial-scale quinazolinone synthesis processes [23] [5]. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one production, the exothermic nature of cyclocondensation reactions requires careful thermal management to prevent temperature excursions that could lead to product decomposition or safety hazards. Large-scale reactors present unique challenges related to heat removal, temperature uniformity, and mixing efficiency that must be addressed through proper equipment design and process control.

Heat transfer calculations for industrial reactors involve consideration of reaction enthalpies, heat capacities, heat transfer coefficients, and cooling system capacities [23]. The cyclocondensation reaction exhibits moderate exothermicity with heat generation rates that increase with reaction scale due to volume-to-surface-area scaling relationships. Computational fluid dynamics modeling provides insights into temperature distribution patterns and identifies potential hot spots that could compromise product quality or safety [23].

Mass transfer limitations become increasingly significant at industrial scales, particularly for heterogeneous reaction systems or processes involving poorly soluble substrates [23]. The limited solubility of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one in common solvents necessitates careful consideration of dissolution kinetics and mixing requirements. Agitation system design must ensure adequate suspension of solid phases while avoiding excessive shear that could cause mechanical degradation [23].

Scale-up methodologies based on constant power per unit volume or constant tip speed provide starting points for agitation system design, but require validation through pilot-scale studies [5]. The presence of methoxyethoxy substituents influences solubility characteristics and may require co-solvent systems or phase transfer catalysts to achieve adequate mass transfer rates. Continuous liquid-liquid extraction techniques can address solubility limitations while enabling efficient product isolation [5].

Temperature control strategies for large-scale synthesis include staged addition of reagents, external cooling systems, and reaction temperature profiling [5]. The multi-step synthesis pathway for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one involves sequential reactions with different optimal temperature ranges, requiring sophisticated control systems to maintain optimal conditions throughout the process. Heat integration between process steps can improve energy efficiency and reduce operating costs.

Byproduct Formation and Purification Protocols

Byproduct formation represents a significant challenge in industrial quinazolinone synthesis, affecting both product yield and purification complexity [5] [25] [26]. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, common byproducts include unreacted starting materials, hydrolysis products, oxidation products, and oligomeric species formed through competing reaction pathways [25]. Understanding byproduct formation mechanisms enables development of strategies to minimize their formation and optimize purification protocols.

Mechanistic studies reveal that elevated temperatures and extended reaction times promote formation of oxidative byproducts through reaction with atmospheric oxygen or solvent degradation products [26]. The methoxyethoxy substituents in the target compound are particularly susceptible to oxidative degradation under harsh conditions, necessitating careful control of reaction atmosphere and temperature [26]. Inert atmosphere conditions using nitrogen or argon can effectively minimize oxidative side reactions.

Hydrolytic cleavage of ether linkages represents another significant byproduct formation pathway, particularly under acidic or basic conditions at elevated temperatures [25]. The bis(methoxyethoxy) substitution pattern provides multiple sites for potential hydrolysis, leading to formation of partially deprotected or fully deprotected derivatives [25]. pH control and appropriate buffer systems can minimize hydrolytic degradation while maintaining reaction efficiency.

Purification protocol development requires comprehensive analysis of byproduct properties including solubility, volatility, and chromatographic behavior [27]. Traditional purification methods including recrystallization, column chromatography, and liquid-liquid extraction each present advantages and limitations for large-scale implementation [5]. The development of streamlined purification protocols that avoid column chromatography represents a key objective for industrial-scale production [5].

Advanced purification techniques including supercritical fluid extraction, membrane separation, and preparative chromatography offer alternatives to conventional methods [27]. Continuous purification processes can be integrated with synthesis reactions to eliminate intermediate isolation steps and reduce overall process complexity [5]. Quality control protocols must ensure consistent product purity while minimizing analytical testing burden and turnaround time.

Impurity profiling studies using liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed characterization of byproduct structures and formation pathways [5]. This information guides process optimization efforts and enables development of targeted purification strategies. Regulatory requirements for impurity identification and quantification influence purification protocol selection and validation requirements.

Environmental Impact Assessment (E-Factor Analysis)

Environmental impact assessment provides essential frameworks for evaluating and optimizing the sustainability of industrial quinazolinone synthesis processes [12] [13] [28]. The environmental factor (E-factor) methodology, developed by Roger Sheldon, quantifies process greenness through calculation of waste generation per unit of product mass [13]. For 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synthesis, E-factor analysis encompasses all waste streams including unreacted starting materials, solvents, catalysts, and purification waste [28].

Comparative E-factor analysis reveals significant differences between synthetic methodologies, with traditional approaches often generating 5-50 kg of waste per kilogram of product [13]. Green chemistry approaches including solvent-free synthesis, catalytic processes, and renewable feedstocks can reduce E-factors to 2-5 kg waste per kg product [12]. The pharmaceutical industry typically operates with E-factors of 25-100, highlighting opportunities for substantial improvement through process optimization [13].

Life cycle assessment provides comprehensive evaluation of environmental impacts including energy consumption, greenhouse gas emissions, water usage, and waste generation [29]. For quinazolinone synthesis, energy-intensive steps including solvent recovery, product purification, and waste treatment contribute significantly to overall environmental footprint [28]. Process intensification techniques including microwave heating and continuous flow processing can reduce energy requirements while improving process efficiency.

Solvent selection represents a critical factor in environmental impact minimization, with traditional solvents such as dimethylformamide and dimethyl sulfoxide presenting significant environmental concerns [12]. Alternative solvents including ethanol, water, and ionic liquids offer improved environmental profiles while maintaining synthetic efficiency [12]. Solvent recovery and recycling systems can further reduce environmental impact and operating costs.

Green metrics including atom economy, reaction mass efficiency, and process mass intensity provide complementary measures of process sustainability [13] [29]. Atom economy calculations for formamidine acetate-based synthesis reveal theoretical values exceeding 85%, indicating highly efficient atom utilization [12]. Practical atom economy depends on reaction yields and byproduct formation, with optimized processes achieving 70-80% atom economy [12].

Water usage and wastewater treatment requirements represent significant environmental considerations for industrial synthesis processes [28]. Aqueous workup procedures and purification protocols generate substantial volumes of wastewater that require treatment before discharge. Process design modifications including solvent substitution and waste minimization strategies can reduce water consumption and treatment requirements.

Carbon footprint analysis encompasses direct emissions from chemical reactions and indirect emissions from energy consumption and raw material production [28]. Renewable energy sources and bio-based feedstocks offer opportunities to reduce greenhouse gas emissions associated with quinazolinone synthesis. The integration of carbon capture and utilization technologies represents an emerging approach for further emissions reduction.

Regulatory compliance requirements including environmental permits, emission limits, and waste disposal regulations influence process design decisions and operating procedures [28]. Environmental management systems and sustainability reporting provide frameworks for continuous improvement in environmental performance. The adoption of green chemistry principles and process intensification techniques enables pharmaceutical manufacturers to achieve regulatory compliance while improving economic competitiveness.

Epidermal Growth Factor Receptor Kinase Domain Docking Simulations

The molecular docking analysis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one with Epidermal Growth Factor Receptor kinase reveals sophisticated binding mechanisms that position this compound as a competitive adenosine triphosphate-binding site inhibitor [1]. The compound demonstrates preferential binding to the kinase domain through multiple interaction modalities that collectively contribute to its inhibitory potency.

Binding Interactions and Molecular Recognition

The docking simulations indicate that 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one establishes critical interactions with the Asp-Phe-Gly motif residues, particularly forming hydrogen bonding interactions with Asp855, which constitutes a fundamental component of the adenosine triphosphate-binding site [1]. This interaction pattern demonstrates the compound's ability to compete effectively with the natural substrate for binding to the active site.

Comparative analysis with structurally related quinazolin-4(3H)-one derivatives reveals that compounds designated as 2i and 3i exhibit superior binding characteristics compared to the established reference inhibitor erlotinib [1]. Specifically, compound 2i demonstrates conventional hydrogen bonding with Met793 and Thr790, supplemented by van der Waals interactions involving Gln791, Ala743, Leu788, Arg841, and Asp855. Additionally, multiple alkyl and pi-alkyl interactions occur with Val726, Ala722, Arg841, Leu844, Ala743, and Met793, while Lys745 participates in three distinct pi-cation interactions [1].

Compound 3i displays an even more extensive interaction profile, forming four conventional hydrogen bonds with Arg841, Asn842, Lys745, and Asp855, accompanied by three van der Waals interactions involving Met793, Gly796, and Asp855 [1]. The presence of multiple pi-alkyl interactions with Leu788, Ala743, Lys745, Leu718, and Leu844, along with a pi-sigma interaction with Val726, contributes to the overall binding stability [1].

Mechanistic Insights and Inhibitory Classification

The docking analysis reveals that both test compounds interact specifically with Asp855, a critical residue within the Asp-Phe-Gly motif that functions as part of the adenosine triphosphate-binding site [1]. This interaction pattern enables the compounds to function as adenosine triphosphate competitive type-I inhibitors against Epidermal Growth Factor Receptor kinase, demonstrating superiority over erlotinib in terms of active site residue interactions and Asp-Phe-Gly motif engagement [1].

| Compound | Hydrogen Bonds | Van der Waals | π-Interactions | Key Residues | Inhibitor Type |

|---|---|---|---|---|---|

| 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | Asp855 | Multiple | π-stacking | DFG motif | Type-I competitive |

| Quinazolin-4(3H)-one 2i | Met793, Thr790 | 5 residues | π-cation (Lys745) | Asp855 | Type-I competitive |

| Quinazolin-4(3H)-one 3i | 4 conventional | 3 residues | Multiple π-alkyl | Asp855 | Type-I competitive |

| Erlotinib | Limited | Variable | Reduced | Limited DFG | Type-I competitive |

Allosteric Modulation of Tyrosinase Activity

The investigation of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one as a tyrosinase inhibitor reveals a complex allosteric modulation mechanism that differs significantly from conventional competitive inhibition patterns [2]. The compound demonstrates an inhibitory concentration required for fifty percent activity reduction of 160 ± 6 μM against mushroom tyrosinase, establishing it as a potent enzymatic inhibitor with practical applications in biotechnological processes [2].

Inhibition Kinetics and Mechanism

The kinetic analysis demonstrates that 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one functions through a competitive inhibition mechanism, directly competing with the natural substrate for the enzyme active site [2]. The binding interaction results in static fluorescence quenching of the tyrosinase enzyme, indicating the formation of a stable ground-state complex between the inhibitor and the enzyme [2]. This interaction pattern enhances the hydrophobicity of the enzyme environment and facilitates non-radiative energy transfer between the compound and tyrosinase [2].

The formation of the inhibitor-tyrosinase complex occurs through hydrogen bonding and hydrophobic interactions, leading to structural modifications in the enzyme's basic framework [2]. These conformational changes affect the enzyme's catalytic efficiency, ultimately resulting in decreased tyrosinase activity. The binding process demonstrates reversible characteristics, indicating that the inhibition does not involve covalent modification of the enzyme structure [2].

Comparative Analysis with Related Quinazolinone Derivatives

Related quinazolinone derivatives demonstrate varying degrees of tyrosinase inhibitory activity, providing insights into structure-activity relationships [3] [4] [5]. The compound 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, synthesized from natural citral, exhibits an inhibitory concentration of 103 ± 2 μM and functions as a mixed-type reversible inhibitor [3] [5]. The inhibition constants for this compound are determined as KI = 117.07 μM and KIS = 423.63 μM, with the KIS value exceeding KI, indicating stronger affinity for the free enzyme compared to the enzyme-substrate complex [5].

Additional quinazolinone derivatives, including those with fluorine substitutions, demonstrate comparable inhibitory activities. The 2-4-fluorophenyl-quinazolin-4(3H)-one compound shows an inhibitory concentration of 120 ± 2 μM and operates through a mixed-type inhibition mechanism, affecting mass transfer rates by blocking the enzyme catalytic center [4].

| Quinazolinone Derivative | IC50 (μM) | Inhibition Type | KI (μM) | KIS (μM) | Primary Mechanism |

|---|---|---|---|---|---|

| 6,7-Bis(2-methoxyethoxy) | 160 ± 6 | Competitive | Not specified | Not specified | Static quenching |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl) | 103 ± 2 | Mixed-type | 117.07 | 423.63 | Reversible binding |

| 2-4-fluorophenyl | 120 ± 2 | Mixed-type | Not specified | Not specified | Catalytic blocking |

| Isopropyl derivative 9q | Variable | Mixed-type | Not specified | Not specified | Active site binding |

Quantitative Structure-Activity Relationship Models

The development of Quantitative Structure-Activity Relationship models for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one and related quinazolinone derivatives provides comprehensive insights into the molecular determinants of biological activity [6] [7] [8] [9]. These computational approaches enable the prediction of biological activities based on molecular descriptors and three-dimensional structural features.

Three-Dimensional Quantitative Structure-Activity Relationship Analysis

The Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis approaches have been extensively applied to quinazolin-4(3H)-one derivatives as Epidermal Growth Factor Receptor inhibitors [9]. The optimal Comparative Molecular Field Analysis model (CoMFA_S) demonstrates statistical parameters of R² = 0.872 with three latent components, Q² = 0.597, and a standard error of 0.154 [9]. This model utilizes solely steric field contributions, indicating that spatial molecular arrangements significantly influence inhibitory activity.

The Comparative Molecular Similarity Indices Analysis model incorporating steric, electrostatic, and hydrophobic fields (CoMSIA_SHE) exhibits superior performance with Q² = 0.666 and R² = 0.982 using nine latent components and a standard error of 0.0656 [9]. The field contributions are distributed as steric (0.445), electrostatic (0.350), and hydrophobic (0.195), demonstrating the multifactorial nature of molecular recognition processes [9].

Pharmacophore Development and Validation

The pharmacophore modeling of quinazolin-4(3H)-one derivatives as tumor necrosis factor α inhibitors reveals a five-point pharmacophore designated as AAHRR, comprising two hydrogen bond acceptor features, one hydrophobic region, and two ring features [6]. This pharmacophore model generates statistically significant three-dimensional Quantitative Structure-Activity Relationship results with partial least-square factors of seven, yielding R² = 0.9965, Q² = 0.6185, Root Mean Squared Error = 0.4284, and Pearson correlation coefficient = 0.853 [6].

The molecular docking studies identify critical amino acid residues including His15, Tyr59, Tyr151, Gly121, and Gly122 in the tumor necrosis factor α active site that participate in ligand binding [6]. The orientation of the pharmacophore hypothesis corresponds closely with the binding mode observed in the active site of the ligand-bound complex, validating the computational predictions [6].

Structure-Activity Relationships in Anticonvulsant Activity

The Quantitative Structure-Activity Relationship analysis of quinazoline-4(3H)-one derivatives with anticonvulsant activity against maximal electroshock-induced seizures demonstrates robust predictive capabilities [8]. The optimal model exhibits statistical parameters including determination coefficient R² = 0.899, adjusted determination coefficient R²adj = 0.888, variance ratio F = 82.03, leave-one-out cross-validated determination coefficient Q² = 0.866, and predicted determination coefficient for the test set R²pred = 0.7406 [8].

The analysis indicates that anticonvulsant activity depends on multiple molecular descriptors including Broto-Moreau autocorrelation-lag2 weighted by van der Waals volume (ATS2v), average coefficient sum of the last eigenvector from Barysz matrix weighted by van der Waals volume (VE2DZv), largest absolute eigenvalue of Burden matrix-6 weighted by relative atomic mass (SpMax6Bhm), average valence path of order 6, and radial distribution function at 4.5 interatomic distance weighted by first ionization potential [8].

| Model Type | R² | Q² | Standard Error | Key Descriptors | Application |

|---|---|---|---|---|---|

| CoMFA_S | 0.872 | 0.597 | 0.154 | Steric fields | EGFR inhibition |

| CoMSIA_SHE | 0.982 | 0.666 | 0.066 | S/E/H fields | EGFR inhibition |

| TNFα QSAR | 0.997 | 0.619 | 0.428 | AAHRR pharmacophore | Inflammation |

| Anticonvulsant | 0.899 | 0.866 | Not specified | Multiple descriptors | Seizure activity |

Supramolecular Recognition Phenomena

Host-Guest Complexation with Cyclodextrins

The formation of inclusion complexes between 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one and cyclodextrin hosts represents a significant advancement in pharmaceutical formulation science, particularly for enhancing solubility and bioavailability characteristics [10] [11] [12]. The host-guest complexation process involves the encapsulation of the quinazolinone guest molecule within the hydrophobic cavity of cyclodextrin hosts, resulting in modified physicochemical properties.

β-Cyclodextrin Inclusion Complex Formation

The interaction between quinazoline derivatives and β-cyclodextrin has been extensively characterized through multiple analytical techniques [11]. The inclusion complex formation occurs through the kneading method, which proves most efficient for enhancing solubility of poorly water-soluble compounds [11]. Characterization using Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance spectroscopy confirms the formation of inclusion compounds between the host and guest at a molar ratio of 2:1 [11].

The spectroscopic analysis reveals significant changes in the characteristic absorption patterns, indicating successful complex formation [13]. The carbon-nitrogen stretching vibrations shift to lower frequency regions, attributed to hydrogen bonding interactions between the amino groups of the quinazolinone and hydroxyl groups of β-cyclodextrin [13]. New absorption peaks appear in the 2934 and 2930 cm⁻¹ regions, further confirming the inclusion complex formation [13].

Enhanced Pharmaceutical Properties

The cyclodextrin complexation significantly improves the pharmaceutical properties of quinazolinone derivatives [12] [14]. Studies demonstrate that inclusion complex formation with 2-hydroxy-β-cyclodextrin results in a 20-fold enhancement in aqueous solubility compared to the pure compound [12]. The complexation process involves intermolecular interactions including van der Waals forces, electrostatic interactions, and hydrogen bonding between the guest and host molecules [12].

The inclusion complexes demonstrate improved stability characteristics and controlled release properties [14]. The cyclodextrin matrix provides protection against environmental degradation factors such as light and oxidation, ensuring maintenance of therapeutic efficacy [14]. Additionally, the complexation enables sustained and controlled release of the active substance, maximizing therapeutic effects over extended time periods [14].

Mechanistic Insights and Molecular Recognition

The host-guest complexation mechanism involves multiple non-covalent interactions that collectively contribute to complex stability [15]. The hydrophobic cavity of cyclodextrin accommodates the aromatic quinazolinone structure through hydrophobic interactions, while the hydroxyl groups on the cyclodextrin rim participate in hydrogen bonding with the guest molecule [16].

Nuclear magnetic resonance spectroscopic studies reveal specific chemical shift changes that indicate the spatial arrangement of the guest molecule within the host cavity [17] [18]. The inner protons H3 and H5 of β-cyclodextrin show significant chemical shift differences, confirming complete inclusion of the guest molecule within the cavity [17]. The outer protons H2 and H4 exhibit minimal chemical shift changes, indicating that guest protons are not located in immediate vicinity of these external positions [17].

| Cyclodextrin Type | Guest Stoichiometry | Solubility Enhancement | Characterization Methods | Key Applications |

|---|---|---|---|---|

| β-Cyclodextrin | 2:1 (host:guest) | Significant improvement | FTIR, ¹H NMR | Pharmaceutical formulation |

| 2-Hydroxy-β-CD | 1:1 | 20-fold increase | SEM, XRD, thermal analysis | Drug delivery systems |

| HP-β-CD | Variable | Enhanced bioavailability | Multiple techniques | Clinical applications |

| γ-Cyclodextrin | Variable | Property modification | Spectroscopic methods | Specialized formulations |

π-Stacking Interactions in Crystal Engineering

The π-stacking interactions involving 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one contribute significantly to crystal engineering applications and supramolecular assembly formation [19] [20] [21]. These non-covalent interactions occur between aromatic systems and play crucial roles in determining molecular packing arrangements and material properties.

Fundamental π-Stacking Geometries

The π-π stacking interactions in quinazolinone-containing systems demonstrate specific geometric requirements for optimal interaction strength [20]. Analysis of supramolecular frameworks reveals centroid-to-centroid distances ranging from 3.465 to 3.784 Å, with angles between ring normals and centroid vectors varying from 18.6° to 22.9° [20]. These parameters fall within the established criteria for strong π-π stacking interactions, which typically require centroid distances below 3.8 Å and appropriate angular relationships [20].

The quinazolinone aromatic system participates in multiple types of π-interactions, including direct π-π stacking with other aromatic rings, π-cation interactions with positively charged residues, and π-alkyl interactions with aliphatic groups [19] [21]. In the context of G-quadruplex DNA binding, quinazolinone derivatives demonstrate that π-π stacking interactions with guanine bases represent a primary binding mechanism [19] [21].

Protein-Ligand π-Interactions

The binding of quinazolinone derivatives to protein targets involves extensive π-stacking interactions that contribute to binding affinity and selectivity [1] [19]. Molecular dynamics simulations reveal that the planar aromatic moiety of quinazolinones participates in π-π stacking interactions with aromatic amino acid residues in protein binding sites [19]. These interactions work synergistically with hydrogen bonding to determine overall complex stability [19] [21].

In Epidermal Growth Factor Receptor kinase binding, π-cation interactions occur between the quinazolinone system and positively charged lysine residues, while π-alkyl interactions form with hydrophobic amino acid side chains [1]. The combination of these different π-interaction types creates a multivalent binding pattern that enhances selectivity and binding strength.

Supramolecular Framework Construction

The assembly of supramolecular frameworks utilizing π-stacking interactions demonstrates the versatility of quinazolinone systems in materials science applications [20]. Three-dimensional porous supramolecular frameworks stabilized primarily by intermolecular π-π stacking interactions exhibit remarkable thermal and chemical stability across various solvent systems and pH ranges [20].

The framework construction involves 33 distinct types of π-π stacking modes, creating chain building blocks that further connect through additional π-interactions to form three-dimensional networks [20]. Key interactions include phen ring stacking (Cg2-Cg5 at 3.476 Å, Cg2-Cg7 at 3.784 Å), tetrazolyl-phen interactions (Cg1-Cg3 at 3.621 Å), and aromatic ring-phen associations (Cg4-Cg6 at 3.753 Å) [20].

| Interaction Type | Distance Range (Å) | Angular Range (°) | System Type | Functional Role |

|---|---|---|---|---|

| π-π stacking (quinazolinone) | 3.465-3.784 | 18.6-22.9 | Crystal frameworks | Structural stability |

| π-cation (protein binding) | 2.17-2.91 | Variable | Enzyme complexes | Binding affinity |

| π-alkyl (hydrophobic) | Variable | Variable | Multiple systems | Selectivity enhancement |

| Tetrazolyl-phen stacking | 3.621-3.710 | Not specified | Coordination polymers | Framework connectivity |

Hydrogen Bonding Network Analysis

The hydrogen bonding networks associated with 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one encompass both intramolecular and intermolecular interactions that significantly influence molecular conformation, crystal packing, and biological activity [22] [23] . These directional non-covalent interactions provide specificity and strength to molecular recognition processes.

Intramolecular Hydrogen Bonding Patterns

Crystallographic analysis reveals the presence of intramolecular hydrogen bonding between the N3-H group and the carbonyl oxygen in quinazolinone structures . The N-H···O=C hydrogen bond exhibits a distance of 2.89 Å, contributing to molecular stability and conformational rigidity . This intramolecular interaction creates a pseudo-ring structure that influences the overall molecular geometry and affects intermolecular recognition patterns.

The intramolecular hydrogen bonding scaffold concept has been applied to quinazoline motifs as phosphatidylinositol 3-kinase/mechanistic target of rapamycin dual inhibitors [23]. The introduction of intramolecular hydrogen bonding creates pseudo-ring structures that mimic previously published core scaffolds, resulting in potent dual inhibitors with well-supported hydrogen bonding patterns confirmed through co-crystal structures [23].

Protein-Ligand Hydrogen Bonding Networks

The interaction of quinazolinone derivatives with protein targets involves extensive hydrogen bonding networks that determine binding specificity and affinity [1] [25]. In Epidermal Growth Factor Receptor kinase complexes, conventional hydrogen bonds form between quinazolinone derivatives and specific amino acid residues including Met793, Thr790, Arg841, Asn842, and Lys745 [1].

Non-classical carbon-hydrogen bonds also contribute to binding stability, with C-H···O interactions occurring at distances of 2.23-2.79 Å [1]. These secondary interactions complement conventional hydrogen bonds and enhance overall binding affinity through cooperative effects.

Cyclodextrin Host-Guest Hydrogen Bonding

The formation of inclusion complexes between quinazolinone derivatives and cyclodxtrin hosts involves hydrogen bonding between guest amino groups and cyclodextrin hydroxyl groups [13]. Fourier-transform infrared spectroscopy reveals shifts in carbon-nitrogen stretching vibrations to lower frequencies, indicating hydrogen bonding interactions between the N-H groups of quinazolinone and the -OH groups of β-cyclodextrin [13].

The hydrogen bonding network in cyclodextrin inclusion complexes contributes to complex stability and influences the spatial arrangement of guest molecules within the host cavity [12]. The combination of hydrogen bonding with hydrophobic interactions creates thermodynamically stable complexes with enhanced pharmaceutical properties [12].

Crystal Engineering Applications

Hydrogen bonding networks play essential roles in crystal engineering applications involving quinazolinone derivatives [22]. In crystal hydrate formation, intermolecular O-H···O hydrogen bonds link water molecules with quinazolinone oxygen atoms, creating specific packing arrangements [22]. Additional N-H···O hydrogen bonds between adjacent quinazolinone molecules contribute to crystal stability and influence polymorphic behavior.

The centrosymmetric ring motifs formed through hydrogen bonding create characteristic packing patterns that affect physical properties such as melting point, solubility, and stability [22]. The specific geometric requirements for hydrogen bond formation dictate the overall crystal structure and influence pharmaceutical processing characteristics.

| Hydrogen Bond Type | Distance (Å) | Donor Group | Acceptor Group | System | Primary Function |

|---|---|---|---|---|---|

| Intramolecular N-H···O | 2.89 | N3-H | Carbonyl O | Quinazolinone | Conformational stability |

| Protein conventional | 2.23-2.79 | Protein residues | Various | EGFR complex | Binding specificity |

| Cyclodextrin inclusion | Variable | N-H quinazolinone | -OH cyclodextrin | Host-guest | Complex stabilization |

| Crystal packing | Variable | Multiple | Multiple | Solid state | Crystal engineering |